2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione
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Overview
Description
2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione is an organic compound with the molecular formula C13H20O3 It is a cycloheptane derivative featuring two ketone groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptane-1,3-dione and 3-oxopentyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cycloheptane-1,3-dione, followed by the addition of 3-oxopentyl bromide.
Solvent: The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Temperature: The reaction mixture is typically heated to reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione involves its interaction with various molecular targets, primarily through its ketone groups. These groups can form hydrogen bonds or covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(3-oxopentyl)cyclohexane-1,3-dione
- 2-Methyl-2-(3-oxopentyl)cyclopentanedione
- 2-Methyl-2-(3-oxobutyl)cyclohexane-1,3-dione
Uniqueness
2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and five-membered ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
918399-22-1 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-2-(3-oxopentyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C13H20O3/c1-3-10(14)8-9-13(2)11(15)6-4-5-7-12(13)16/h3-9H2,1-2H3 |
InChI Key |
LTTMMOQNYKBVKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1(C(=O)CCCCC1=O)C |
Origin of Product |
United States |
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